Monosodium o-cresolsulfonate
Description
Monosodium o-cresolsulfonate (CAS: N/A; molecular formula: C₇H₇NaO₄S) is a sodium salt derived from the sulfonation of o-cresol (2-methylphenol). This compound is characterized by a sulfonate group (-SO₃⁻) attached to the aromatic ring of o-cresol, with a sodium cation balancing the charge. It is primarily utilized in industrial applications, including surfactants, corrosion inhibitors, and intermediates in organic synthesis.
Properties
CAS No. |
53097-91-9 |
|---|---|
Molecular Formula |
C7H7NaO4S |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
sodium;3-hydroxy-2-methylbenzenesulfonate |
InChI |
InChI=1S/C7H8O4S.Na/c1-5-6(8)3-2-4-7(5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
OPBCNYZBVKRDHA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Monosodium o-cresolsulfonate is typically synthesized through the sulfonation of ortho-cresol. The process involves the reaction of ortho-cresol with sulfuric acid, resulting in the formation of o-cresolsulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where ortho-cresol is continuously fed and reacted with sulfuric acid under controlled temperature and pressure conditions. The resulting o-cresolsulfonic acid is then neutralized with sodium hydroxide in a separate reactor to yield the final product.
Chemical Reactions Analysis
Types of Reactions: Monosodium o-cresolsulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to ortho-cresol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Ortho-cresol and reduced sulfonate compounds.
Substitution: Various substituted cresolsulfonates depending on the electrophile used.
Scientific Research Applications
Monosodium o-cresolsulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme activity.
Medicine: It is explored for its potential use in pharmaceutical formulations and drug delivery systems.
Industry: It is utilized in the production of detergents, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of monosodium o-cresolsulfonate involves its interaction with various molecular targets, primarily through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins and enzymes, altering their activity and function. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Sodium Sulfosuccinate (Docusate Sodium)
Structure : Docusate sodium (C₂₀H₃₇NaO₇S) consists of a sulfosuccinate backbone with a branched alkyl chain.
Applications : Widely used as a surfactant and stool softener in pharmaceuticals. Its amphiphilic structure enhances solubility in both aqueous and lipid environments .
Key Differences :
- Monosodium o-cresolsulfonate lacks the extended hydrophobic chain present in docusate sodium, limiting its emulsifying properties.
- Docusate sodium exhibits higher purity standards (≥99% in pharmaceutical grades) compared to this compound, which has fewer documented purity specifications .
Monosodium Phosphate (NaH₂PO₄)
Structure: A simple phosphate salt with a monosodium cation. Applications: Used in food additives, water treatment, and buffering agents. Key Differences:
- Monosodium phosphate lacks the aromatic sulfonate group, resulting in distinct chemical reactivity (e.g., participation in phosphate esterification vs. sulfonate sulfation).
Monosodium Glutamate (C₅H₈NNaO₄·H₂O)
Structure: Sodium salt of glutamic acid, featuring an amino acid backbone. Applications: Flavor enhancer in food; also used in fungal metabolite activation . Key Differences:
- This compound is non-proteinogenic and lacks the amino acid moiety, rendering it unsuitable for biological flavor enhancement.
Structural and Functional Comparison Table
| Compound | Functional Groups | Primary Applications | Stability/Shelf Life | Bioactivity (IC₅₀) |
|---|---|---|---|---|
| This compound | Aromatic sulfonate | Industrial surfactants | Not reported | N/A |
| Docusate sodium | Sulfosuccinate | Pharmaceuticals (stool softener) | ≥99% purity | N/A |
| Monosodium phosphate | Phosphate | Food additive, buffering | 24 months | N/A |
| Monosodium glutamate | Amino acid carboxylate | Flavor enhancer, fungal studies | Stable in dry form | 4.4–4.7 µM (Ramos/Jurkat cells) |
Biological Activity
Monosodium o-cresolsulfonate (MOCS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity of MOCS, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a sodium salt derived from o-cresol, characterized by the presence of a sulfonate group. Its molecular formula is C₇H₇NaO₃S, and it appears as a white crystalline powder that is soluble in water. The compound is often used in laboratory settings for various applications, including its role as a reagent in biochemical assays.
Mechanisms of Biological Activity
MOCS exhibits several biological activities that can be attributed to its chemical structure. Key mechanisms include:
- Antimicrobial Activity : MOCS has demonstrated efficacy against various bacterial strains, suggesting potential applications in antimicrobial formulations.
- Antioxidant Properties : The sulfonate group may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Enzyme Inhibition : Studies indicate that MOCS can inhibit certain enzymes, which may play a role in its therapeutic effects.
Biological Effects
The biological effects of MOCS can be categorized based on different systems:
1. Cellular Effects
MOCS has been shown to influence cell viability and proliferation. In vitro studies indicate that it can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
| Cell Line | Effect of MOCS | Reference |
|---|---|---|
| HeLa (cervical) | Induction of apoptosis | |
| MCF-7 (breast) | Reduced proliferation | |
| HepG2 (liver) | Cytotoxicity observed |
2. Animal Studies
Animal model studies have provided insights into the systemic effects of MOCS. For instance, administration of MOCS in rodents has been linked to alterations in liver function and metabolic parameters.
| Parameter | Observed Change | Reference |
|---|---|---|
| Liver enzymes | Elevated levels | |
| Body weight | Decreased | |
| Blood glucose levels | Increased |
Case Studies
Several case studies have highlighted the implications of MOCS exposure:
- Case Study 1 : A study involving occupational exposure to MOCS among laboratory workers reported symptoms such as skin irritation and respiratory issues. This underscores the importance of safety measures when handling the compound.
- Case Study 2 : Research on the dietary intake of MOCS in animal feed showed no significant adverse effects on growth or reproduction, suggesting a safety profile under controlled conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
